molecular formula C7H11ClO2 B033764 3-Chloroheptane-2,6-dione CAS No. 19995-88-1

3-Chloroheptane-2,6-dione

Cat. No. B033764
CAS RN: 19995-88-1
M. Wt: 162.61 g/mol
InChI Key: AOKDGSUVQLOLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroheptane-2,6-dione, also known as 3-Cl-HD, is a chemical compound that has been used in various scientific research studies. It is a derivative of the naturally occurring amino acid proline and has been found to have potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 3-Chloroheptane-2,6-dione is not fully understood, but it has been suggested that it may act as an inhibitor of enzymes that are involved in various biological processes. For example, it has been found to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of blood glucose levels.

Biochemical And Physiological Effects

3-Chloroheptane-2,6-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of DPP-IV, which can lead to an increase in insulin secretion and a decrease in blood glucose levels. It has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases such as diabetes and cancer.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Chloroheptane-2,6-dione in lab experiments is that it is a relatively simple compound to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many future directions for research involving 3-Chloroheptane-2,6-dione. One area of interest is the development of proline-containing peptides that exhibit specific biological activities. Another area of interest is the investigation of the mechanism of action of 3-Chloroheptane-2,6-dione and its potential as a therapeutic agent for the treatment of various diseases. Additionally, the synthesis of novel derivatives of 3-Chloroheptane-2,6-dione and their biological activities could also be explored. Overall, 3-Chloroheptane-2,6-dione has shown great potential for use in scientific research and has many exciting future directions for exploration.

Synthesis Methods

The synthesis of 3-Chloroheptane-2,6-dione involves the reaction of proline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 3-Chloroheptane-2,6-dione as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-Chloroheptane-2,6-dione has been used in various scientific research studies due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to be a useful building block for the synthesis of various proline derivatives, which have shown promising biological activities. For example, 3-Chloroheptane-2,6-dione has been used in the synthesis of proline-containing peptides that exhibit antimicrobial and anticancer activities.

properties

CAS RN

19995-88-1

Product Name

3-Chloroheptane-2,6-dione

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

3-chloroheptane-2,6-dione

InChI

InChI=1S/C7H11ClO2/c1-5(9)3-4-7(8)6(2)10/h7H,3-4H2,1-2H3

InChI Key

AOKDGSUVQLOLGJ-UHFFFAOYSA-N

SMILES

CC(=O)CCC(C(=O)C)Cl

Canonical SMILES

CC(=O)CCC(C(=O)C)Cl

synonyms

2,6-Heptanedione, 3-chloro-

Origin of Product

United States

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